molecular formula C22H17F2N3O2S2 B2835726 N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1189722-36-8

N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2835726
CAS RN: 1189722-36-8
M. Wt: 457.51
InChI Key: JXPLFGIQPWMYKL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17F2N3O2S2 and its molecular weight is 457.51. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Enzyme Inhibition

Compounds related to "N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" have been designed and synthesized as potential antitumor agents. These compounds target enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and repair in rapidly dividing cells, such as cancer cells. For instance, a study by Gangjee et al. (2009) reported on the design, synthesis, and evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual TS and DHFR inhibitors with potential antitumor activity. The key intermediate in their synthesis was 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, which was further modified to enhance the inhibitory effect against both enzymes and displayed significant antitumor activity in vitro (Gangjee et al., 2009).

Synthesis and Structural Analysis

The synthesis and structural analysis of these compounds are crucial for understanding their mode of action and improving their efficacy as antitumor agents. For example, the X-ray crystal structures of certain inhibitors provide insights into how these compounds bind to their target enzymes, revealing the potential for optimization and increased potency. The research by Gangjee et al. (2008) on potent dual TS and DHFR inhibitors based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold highlights the significance of structural analysis in drug development (Gangjee et al., 2008).

Potential as Antimicrobial Agents

Some derivatives of "N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" have also been explored for their antimicrobial properties. The synthesis of novel thienopyrimidine derivatives and their evaluation against various microbial strains suggest that these compounds could serve as leads for the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Kerru et al., 2019).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O2S2/c1-2-27-21(29)20-17(11-18(31-20)13-6-4-3-5-7-13)26-22(27)30-12-19(28)25-16-9-8-14(23)10-15(16)24/h3-11H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPLFGIQPWMYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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